5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
CAS No.: 447412-27-3
Cat. No.: VC21433085
Molecular Formula: C11H12ClN3OS
Molecular Weight: 269.75g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 447412-27-3 |
|---|---|
| Molecular Formula | C11H12ClN3OS |
| Molecular Weight | 269.75g/mol |
| IUPAC Name | 3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C11H12ClN3OS/c1-7-5-8(3-4-9(7)12)16-6-10-13-14-11(17)15(10)2/h3-5H,6H2,1-2H3,(H,14,17) |
| Standard InChI Key | XOSWEMQNUIVMSL-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)OCC2=NN=C(N2C)S)Cl |
| SMILES | CC1=C(C=CC(=C1)OCC2=NNC(=S)N2C)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC2=NNC(=S)N2C)Cl |
Introduction
Chemical Identification and Nomenclature
5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound containing a triazole ring functionalized with specific substituents. This compound has been assigned the Chemical Abstracts Service (CAS) registry number 447412-27-3, which serves as its unique identifier in chemical databases worldwide . The compound features multiple systematic names due to its complex structure and the potential for tautomerism. Among its recognized synonyms are 3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione and 5-[(4-Chloro-3-methylphenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione . These alternative names reflect different ways of representing the same molecular structure, with variations in the numbering system and the representation of the thiol/thione functionality.
Registry Information and Identification Codes
The compound is indexed in various chemical databases with specific identifiers that facilitate its tracking and reference in scientific literature. Beyond its CAS number, the compound is also identified by additional codes in specialized databases:
Structural Characteristics and Properties
The molecular structure of 5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol reveals a complex arrangement of atoms that contributes to its chemical behavior and potential applications. Understanding these structural features is essential for predicting its reactivity and biological activity.
Molecular Composition and Physical Properties
The compound has a defined molecular formula of C11H12ClN3OS, containing carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms . This composition results in a molecular weight of 269.75 g/mol as calculated by PubChem 2.2 , though slightly different values (269.038960684 g/mol) have been reported by other sources . The presence of specific functional groups, particularly the triazole ring and thiol group, significantly influences its chemical and physical properties.
The compound's structure includes several key components that define its chemical behavior:
-
A 1,2,4-triazole heterocyclic core with three nitrogen atoms
-
A thiol (-SH) functional group at position 3 of the triazole ring
-
A methyl substituent at position 4 of the triazole
-
A (4-chloro-3-methylphenoxy)methyl substituent at position 5
Structural Tautomerism
One notable characteristic of this compound is its ability to exist in different tautomeric forms. This is reflected in its alternative names, which sometimes present it as a thiol (with an -SH group) and other times as a thione (with a C=S group) . This tautomerism is common in heterocyclic compounds containing nitrogen and sulfur atoms, where proton shifts can occur between different sites in the molecule, leading to structures with the same molecular formula but different arrangements of double bonds and hydrogen atoms.
The thiol-thione tautomerism affects the compound's reactivity, particularly in nucleophilic reactions and metal complexation, as the thione form typically demonstrates different chemical behavior compared to the thiol form. This characteristic may be exploited in various applications, particularly in coordination chemistry or pharmaceutical development.
Classification and Relation to Triazole Compounds
5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol belongs to the broader class of 1,2,4-triazole derivatives, a family of heterocyclic compounds with diverse applications in pharmaceutical and agricultural chemistry.
The 1,2,4-Triazole Framework
The 1,2,4-triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms at positions 1, 2, and 4. This arrangement confers specific electronic properties that make triazoles effective hydrogen bond acceptors and donors, depending on substitution patterns. The nitrogen-rich structure also influences their ability to interact with biological targets, particularly proteins and enzymes that recognize specific electronic distributions.
Related Compounds and Structural Analogs
Several structural analogs of this compound exist with variations in substitution patterns. For example, 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 156867-73-1) represents a closely related compound with an additional methyl group at position 5 of the phenoxy ring . Such structural analogs can provide valuable insights through comparative studies, potentially revealing structure-activity relationships that might inform the development of compounds with enhanced properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume